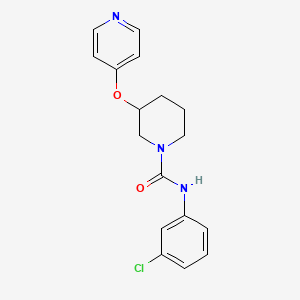
N-(3-chlorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Descripción
N-(3-Chlorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 3-chlorophenyl group at the piperidine nitrogen and a pyridin-4-yloxy substituent at the 3-position.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-3-1-4-14(11-13)20-17(22)21-10-2-5-16(12-21)23-15-6-8-19-9-7-15/h1,3-4,6-9,11,16H,2,5,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAKWKFKWPGJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-chlorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, a compound with the CAS number 2034525-60-3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.8 g/mol. The compound features a piperidine core substituted with a chlorophenyl group and a pyridinyl ether, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₂ |
| Molecular Weight | 331.8 g/mol |
| CAS Number | 2034525-60-3 |
Research indicates that compounds similar to this compound may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibiting FAAH can enhance the levels of these lipid mediators, potentially leading to analgesic and anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the piperidine ring significantly affect the compound's potency and selectivity. For instance, replacing certain groups can lead to enhanced inhibitory activity against FAAH, with some derivatives showing nanomolar potency .
Table 2: SAR Findings
| Compound Variant | IC₅₀ (nM) | Remarks |
|---|---|---|
| Base Compound | 72 | Initial activity |
| Variant A | 7.14 | Significant potency increase |
| Variant B | 20 | Moderate activity |
Study on Pain Models
In a study evaluating the analgesic effects of FAAH inhibitors, this compound was tested in animal models of inflammatory pain. Results demonstrated that this compound significantly reduced pain responses compared to controls, suggesting its potential therapeutic use in pain management .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds showed that FAAH inhibition could lead to reduced inflammation markers in vivo. This aligns with findings that suggest this compound may modulate inflammatory pathways through endocannabinoid signaling enhancement .
Comparación Con Compuestos Similares
Structural and Functional Comparisons with Analogues
Core Piperidine Modifications
Compound 3 (N-(3-Chlorophenyl)-4-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)Piperidine-1-Carboxamide)
- Structural Difference : Replaces the pyridin-4-yloxy group with a benzimidazolone moiety.
- Synthesis : Yielded 83% via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate .
- However, increased steric bulk could reduce membrane permeability compared to the pyridin-4-yloxy analogue.
AZD5363 (4-Amino-N-[(1S)-1-(4-Chlorophenyl)-3-Hydroxypropyl]-1-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Piperidine-4-Carboxamide)
- Structural Difference : Incorporates a pyrrolopyrimidine group and a 4-chlorophenyl moiety.
- Pharmacology : A potent Akt inhibitor with reduced hERG affinity (critical for cardiac safety) and improved oral bioavailability. The 4-chlorophenyl group contributes to hydrophobic interactions, while the pyrrolopyrimidine enhances ATP-binding pocket affinity .
Substituent Variations on the Piperidine Ring
Trifluoromethylpyridinyloxy Analogues (e.g., N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-yl]Oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide)
- Structural Features : Includes a trifluoromethylpyridinyloxy group and a methylidene linker.
- Pharmacology: Acts as a fatty acid amide hydrolase (FAAH) inhibitor. The methylidene linker may rigidify the structure, optimizing target engagement .
Phenothiazine Derivatives (e.g., N-[3-(10H-Phenothiazinyl)Propyl]-3-Chloro-4-Oxo-1-Azetidinecarboxamide)
- Structural Features: Integrates a phenothiazine moiety and azetidine ring.
- Synthesis: Multi-step reactions involving phenothiazine alkylation and urea condensation. Phenothiazine’s electron-rich system may interact with CNS targets, suggesting divergent therapeutic applications compared to the pyridin-4-yloxy compound .
Key Data Table: Structural and Pharmacological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


